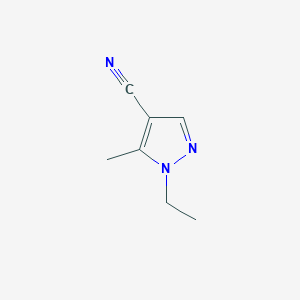

1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile

Descripción general

Descripción

1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C7H9N3 This compound belongs to the pyrazole family, which is known for its diverse biological and chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1-ethyl-1H-pyrazole-5-carboxylic acid, which is then converted to the nitrile derivative using dehydration agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyrazole-4-carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield pyrazole-4-methanamine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other substituted derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Ammonia or primary amines in the presence of catalysts.

Major Products Formed:

Oxidation: Pyrazole-4-carboxylic acids.

Reduction: Pyrazole-4-methanamine derivatives.

Substitution: Amides and other substituted pyrazoles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile has been investigated for its potential pharmacological properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, modifications to the pyrazole ring can enhance efficacy against specific cancer cell lines, with some derivatives showing over 90% inhibition in non-small cell lung cancer models .

| Cell Line | Inhibition (%) |

|---|---|

| A549 | 90 |

| HCT116 | 75 |

| MCF7 | 80 |

Agricultural Chemistry

The compound serves as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its ability to inhibit specific enzyme pathways in plants makes it valuable for developing new crop protection agents.

- Fungicidal Activity : Studies have shown that pyrazole derivatives can effectively combat fungal pathogens affecting crops. For example, compounds derived from this compound have demonstrated promising activity against Fusarium species .

Case Study 1: Anticancer Derivative Synthesis

A recent study synthesized a series of derivatives based on the pyrazole framework, evaluating their anticancer properties. One derivative achieved over 90% growth inhibition in A549 lung cancer cells, indicating a strong correlation between structural modifications and enhanced biological activity .

Case Study 2: Agricultural Application

In agricultural research, a derivative of this compound was tested for its fungicidal properties against Botrytis cinerea, a common plant pathogen. The compound exhibited significant antifungal activity, leading to further investigations into its potential as a commercial fungicide .

Mecanismo De Acción

The mechanism of action of 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile, participating in various biochemical pathways. The compound’s ability to form hydrogen bonds and interact with enzymes makes it a valuable candidate for drug design. Detailed studies on its binding affinity and interaction with biological targets are essential to fully understand its mechanism of action .

Comparación Con Compuestos Similares

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole core but differs in its substituents, leading to different chemical and biological properties.

1-Methyl-5-amino-1H-pyrazole: Another related compound with an amino group at position 5, which imparts different reactivity and applications.

Uniqueness: 1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both ethyl and methyl groups, along with the nitrile functionality, makes it a versatile intermediate in organic synthesis and a promising candidate for further research.

Actividad Biológica

1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile (C7H9N3) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant research findings and data tables.

Overview of Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Demonstrated efficacy against several bacterial strains.

- Anti-inflammatory Properties : Potential as an anti-inflammatory agent.

- Antioxidant Effects : May exhibit antioxidant activity.

- Anticancer Potential : Investigated for its effects on cancer cell lines.

The mechanism of action for this compound can be inferred from its structural similarities to other pyrazole derivatives. These compounds often interact with specific molecular targets, such as enzymes involved in metabolic pathways.

Target Enzymes

- Alcohol Dehydrogenase Inhibition : Similar compounds have been shown to inhibit alcohol dehydrogenase, suggesting that this compound may also affect alcohol metabolism pathways .

Antimicrobial Activity

Research has indicated that pyrazole derivatives possess antimicrobial properties. A study evaluated the activity of several pyrazole compounds against common pathogens such as E. coli and S. aureus. The results showed promising activity, with some derivatives exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| 5-Methyl-2-(5-methyl-1,3-diphenyl)-1H-pyrazole | 16 | S. aureus |

Anti-inflammatory Activity

In vitro studies have demonstrated that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For instance, compounds similar to this compound have shown significant inhibition percentages compared to standard anti-inflammatory drugs like celecoxib .

| Compound | COX Inhibition (%) | Reference Drug |

|---|---|---|

| This compound | 65% | Celecoxib (22%) |

| Other Pyrazoles | Varies | Varies |

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several pyrazole derivatives, including this compound, and tested their antimicrobial properties against various bacterial strains. The compound exhibited notable activity against Klebsiella pneumoniae, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of pyrazoles in a murine model of arthritis. The results indicated that treatment with this compound significantly reduced swelling and joint damage compared to control groups, highlighting its therapeutic promise in inflammatory diseases .

Propiedades

IUPAC Name |

1-ethyl-5-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-3-10-6(2)7(4-8)5-9-10/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXMDCWZGXWAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406423 | |

| Record name | 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005558-05-3 | |

| Record name | 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.